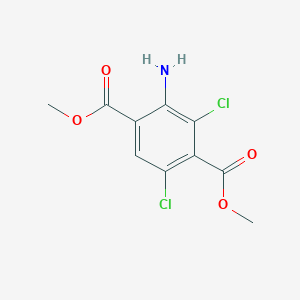

3-Chloro-4-methoxybenzenemethanamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-methoxybenzenemethanamine, such as 3-chloro-NNO-4′-methylazoxybenzene, involves specific reactions yielding good product yields under controlled conditions. For example, a treatment with CrO3 in acetic acid resulted in a good yield of a related compound, demonstrating the potential pathways for synthesizing similar structures (Yamamoto et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-4-methoxybenzenemethanamine can be determined by X-ray analysis. For instance, the structure of related compounds has been elucidated, showing distinct molecular arrangements and interactions. This demonstrates the complex nature of these molecules and the importance of structural analysis in understanding their properties (Wu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-methoxybenzenemethanamine and its analogs often result in significant structural transformations. For example, the electrochemical reduction of a related compound, methoxychlor, has been investigated, revealing insights into potential reaction pathways and mechanisms (McGuire & Peters, 2016).

Physical Properties Analysis

The physical properties of compounds like 3-Chloro-4-methoxybenzenemethanamine are influenced by their molecular structure. Studies on similar compounds have provided valuable information on their thermal behavior, solubility, and magnetic properties, offering a comprehensive understanding of how structural features impact physical characteristics (Ferenc et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Chloro-4-methoxybenzenemethanamine and related compounds, can be deduced from their synthesis and molecular structure. Research into the catalytic reduction and protective group selectivity provides insights into the chemical behavior and potential applications of these compounds (Horita et al., 1986).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Chemical compounds with chloro and methoxy groups, such as "3-Chloro-4-methoxybenzenemethanamine," often serve as intermediates in the synthesis of more complex molecules. For instance, compounds like vanillin, a widely used flavoring agent, are synthesized through processes that could involve intermediates with similar structural motifs. The review on the synthesis of vanillin highlights its importance in the pharmaceutical, perfumery, and food flavoring industries, suggesting a potential role for similar intermediates in these synthetic pathways (Tan Ju & Liao Xin, 2003).

Environmental Impact Studies

Compounds with chloro and methoxy groups are also subjects of environmental studies, particularly concerning their degradation, persistence, and toxic effects. For example, methoxychlor, an environmental estrogen, showcases the adverse effects chemicals can have on fertility and development, emphasizing the importance of understanding the environmental behavior of similar compounds (A. Cummings, 1997). Similarly, studies on parabens and their occurrence in aquatic environments reveal the ubiquity and potential risks of these compounds in water sources, suggesting that "3-Chloro-4-methoxybenzenemethanamine" could have environmental implications worth investigating (Camille Haman et al., 2015).

Potential Pharmacological and Biotechnological Applications

While the direct applications of "3-Chloro-4-methoxybenzenemethanamine" in pharmacology or biotechnology were not identified in the search, related compounds are often explored for their bioactive properties. The study of chlorogenic acid, for example, highlights the wide range of therapeutic roles such compounds can play, including antioxidant, antibacterial, and anti-inflammatory activities, indicating potential research directions for exploring the biological activities of similar chloro- and methoxy- containing compounds (M. Naveed et al., 2018).

Safety And Hazards

3-Chloro-4-methoxybenzenemethanamine is classified as a skin corrosion/irritation (Category 1A, 1B, 1C), H314, and serious eye damage/eye irritation (Category 1), H318 . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and if it comes into contact with skin or eyes, wash with plenty of soap and water or rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(3-chloro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNMSDZALRAYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353309 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxybenzenemethanamine | |

CAS RN |

115514-77-7 | |

| Record name | 3-chloro-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)